2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
Description
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring an imidazole ring, a diazenyl group, and ethan-1-ol moieties
Properties
CAS No. |
60160-77-2 |
|---|---|
Molecular Formula |
C19H21N5O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[[4-(1H-imidazol-2-yl)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C19H21N5O2/c25-13-11-24(12-14-26)18-7-5-17(6-8-18)23-22-16-3-1-15(2-4-16)19-20-9-10-21-19/h1-10,25-26H,11-14H2,(H,20,21) |
InChI Key |
WGRHXEHHXIOLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves the coupling of 4,5-diphenyl imidazole with 4,4-diaminodiphenylmethane in a 1:2 molar ratio . The reaction is carried out under reflux conditions, often in the presence of a suitable solvent and catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The diazenyl group may participate in redox reactions, altering the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2,4,5-Triphenylimidazole: Another imidazole derivative with distinct structural features.
1-(1H-imidazol-2-yl)ethan-1-ol: A related compound with an ethan-1-ol moiety.
Uniqueness
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of an imidazole ring, diazenyl group, and ethan-1-ol moieties. This structural complexity provides it with a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.
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